Cas no 2097903-71-2 (1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2097903-71-2x500.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one 化学的及び物理的性質
名前と識別子
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- AKOS032457522
- 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one
- 2097903-71-2
- 1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone
- F6478-1889
- 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one
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- インチ: 1S/C17H18BrN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3
- InChIKey: ZCNIUIJHUMWQJP-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1CN(C(COC2C=CC=C(C)C=2)=O)CC1
計算された属性
- 精确分子量: 391.05315g/mol
- 同位素质量: 391.05315g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 64.6Ų
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-1889-15mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 15mg |
$89.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-10μmol |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 10μl |
$69.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-75mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 75mg |
$208.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-100mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 100mg |
$248.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-4mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 4mg |
$66.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-30mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 30mg |
$119.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-5μmol |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 5μl |
$63.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-10mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 10mg |
$79.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-1mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 1mg |
$54.0 | 2023-05-12 | |
Life Chemicals | F6478-1889-2μmol |
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
2097903-71-2 | 90%+ | 2μl |
$57.0 | 2023-05-12 |
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-oneに関する追加情報
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one: A Comprehensive Overview
The compound with CAS No. 2097903-71-2, known as 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a pyrimidine ring, a pyrrolidine ring, and a ketone group, all of which contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of 5-bromopyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors. The presence of the bromine atom at the 5-position of the pyrimidine ring suggests that this compound may exhibit potent inhibitory effects against various protein kinases, which are key targets in cancer therapy. Additionally, the pyrrolidine moiety is known to enhance the bioavailability and stability of molecules, making this compound a promising candidate for further exploration in preclinical studies.
The 3-methylphenoxy group attached to the ethanone backbone further adds to the complexity and potential functionality of this molecule. This substituent is known to influence the lipophilicity and solubility of compounds, which are critical factors in drug design. Recent research has demonstrated that such groups can also modulate the pharmacokinetic profiles of molecules, potentially improving their efficacy in vivo.
From a synthetic perspective, the construction of this molecule involves a series of intricate reactions, including nucleophilic substitutions, condensations, and oxidations. The synthesis pathway likely begins with the preparation of the pyrimidine derivative, followed by its coupling with the pyrrolidine ring through an ether linkage. The final step involves introducing the 3-methylphenoxy group via a nucleophilic aromatic substitution or a similar reaction mechanism.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of such compounds against specific targets. For instance, molecular docking studies have revealed that this compound may bind effectively to ATP-binding pockets of kinases, suggesting its potential as an anti-cancer agent. Furthermore, in vitro assays have demonstrated its ability to inhibit key signaling pathways involved in tumor growth and metastasis.
In terms of therapeutic applications, this compound holds promise in several areas beyond oncology. Its structural features suggest potential anti-inflammatory and anti-viral activities, which are currently being investigated in academic and industrial settings. Moreover, the presence of multiple functional groups allows for further modification and optimization to enhance its therapeutic index.
Despite its potential benefits, there are challenges associated with the development of this compound into a clinical candidate. These include issues related to scalability of synthesis, optimization of pharmacokinetic properties, and assessment of toxicity profiles. However, ongoing research efforts are addressing these challenges through iterative synthesis and rigorous testing.
In conclusion, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activities make it a valuable tool for exploring novel therapeutic strategies across various disease areas. As research progresses, this compound is expected to contribute significantly to the development of next-generation drugs with improved efficacy and safety profiles.
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